molecular formula C23H32N4O7 B13328208 (2R,3S,4S,5S,6R)-6-(((1-(4-Amino-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-1-yl)-2-methylpropan-2-yl)oxy)methyl)tetrahydro-2H-pyran-2,3,4,5-tetraol

(2R,3S,4S,5S,6R)-6-(((1-(4-Amino-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-1-yl)-2-methylpropan-2-yl)oxy)methyl)tetrahydro-2H-pyran-2,3,4,5-tetraol

Cat. No.: B13328208
M. Wt: 476.5 g/mol
InChI Key: JVZATFUQQHBMHQ-AQRWSVDBSA-N
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Description

The compound (2R,3S,4S,5S,6R)-6-(((1-(4-Amino-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-1-yl)-2-methylpropan-2-yl)oxy)methyl)tetrahydro-2H-pyran-2,3,4,5-tetraol is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes an imidazoquinoline moiety, which is known for its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,4S,5S,6R)-6-(((1-(4-Amino-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-1-yl)-2-methylpropan-2-yl)oxy)methyl)tetrahydro-2H-pyran-2,3,4,5-tetraol involves multiple steps. The process typically starts with the preparation of the imidazoquinoline core, followed by the introduction of the ethoxymethyl group. The final steps involve the attachment of the tetrahydropyran ring and the hydroxyl groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment and high-throughput screening to identify the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The imidazoquinoline moiety can be reduced to form different derivatives.

    Substitution: The ethoxymethyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the imidazoquinoline moiety could produce various reduced derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, the imidazoquinoline moiety is known for its immunomodulatory properties. This compound could be investigated for its potential to modulate immune responses, making it a candidate for drug development.

Medicine

In medicine, the compound’s potential immunomodulatory effects could be harnessed for the treatment of diseases that involve the immune system, such as autoimmune disorders or cancer.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (2R,3S,4S,5S,6R)-6-(((1-(4-Amino-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-1-yl)-2-methylpropan-2-yl)oxy)methyl)tetrahydro-2H-pyran-2,3,4,5-tetraol involves its interaction with molecular targets in the body. The imidazoquinoline moiety is known to bind to toll-like receptors (TLRs), which are involved in the activation of the immune system. This binding can trigger a cascade of signaling pathways that lead to the modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

    Imiquimod: Another imidazoquinoline compound known for its immunomodulatory effects.

Uniqueness

What sets (2R,3S,4S,5S,6R)-6-(((1-(4-Amino-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-1-yl)-2-methylpropan-2-yl)oxy)methyl)tetrahydro-2H-pyran-2,3,4,5-tetraol apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C23H32N4O7

Molecular Weight

476.5 g/mol

IUPAC Name

(2R,3S,4S,5S,6R)-6-[[1-[4-amino-2-(ethoxymethyl)imidazo[4,5-c]quinolin-1-yl]-2-methylpropan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol

InChI

InChI=1S/C23H32N4O7/c1-4-32-10-15-26-16-17(12-7-5-6-8-13(12)25-21(16)24)27(15)11-23(2,3)33-9-14-18(28)19(29)20(30)22(31)34-14/h5-8,14,18-20,22,28-31H,4,9-11H2,1-3H3,(H2,24,25)/t14-,18-,19+,20+,22-/m1/s1

InChI Key

JVZATFUQQHBMHQ-AQRWSVDBSA-N

Isomeric SMILES

CCOCC1=NC2=C(N1CC(C)(C)OC[C@@H]3[C@H]([C@@H]([C@@H]([C@@H](O3)O)O)O)O)C4=CC=CC=C4N=C2N

Canonical SMILES

CCOCC1=NC2=C(N1CC(C)(C)OCC3C(C(C(C(O3)O)O)O)O)C4=CC=CC=C4N=C2N

Origin of Product

United States

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